



# ST-899 clinical trial methodology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ST-899   |           |
| Cat. No.:            | B1240033 | Get Quote |

An in-depth analysis of the clinical trial methodology for the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) IDX-899 (formerly known as **ST-899** and GSK2248761), developed for the treatment of HIV-1 infection.

## **Application Notes**

#### Introduction

IDX-899 is a second-generation aryl phosphinate-indole non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development by Idenix Pharmaceuticals and ViiV Healthcare. [1] It was designed to offer a high barrier to resistance and potent activity against both wild-type and NNRTI-resistant strains of HIV-1.[2][3] Clinical development of IDX-899 was discontinued following reports of seizures in treatment-experienced patients in a Phase IIb study.[4][5] These application notes summarize the available data from the Phase I/IIa clinical trials, focusing on the study methodologies and key findings.

#### Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, IDX-899 binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

#### **Pharmacokinetics**



Pharmacokinetic studies in healthy subjects revealed that IDX-899 has favorable properties, including dose-proportional exposure and a half-life that supports once-daily dosing.[6][7] The absorption of IDX-899 was found to be enhanced by food.[3][7]

## **Clinical Trial Data**

The following tables summarize the quantitative data from the Phase I/IIa clinical trials of IDX-899 in treatment-naive HIV-1 infected subjects.

Table 1: Mean Change in Plasma HIV-1 RNA from Baseline at Day 8

| Dosage (Once Daily) | Mean Log10 Reduction in HIV-1 RNA (copies/mL) |
|---------------------|-----------------------------------------------|
| 30 mg               | 0.97[1]                                       |
| 100 mg              | 1.87[1][8]                                    |
| 200 mg              | 1.84[1][8]                                    |
| 400 mg              | 1.81[1][8]                                    |
| 800 mg              | 1.78[1][8]                                    |
| Placebo             | +0.10 (increase)[1][8]                        |

Table 2: Pharmacokinetic Parameters of IDX-899 in Healthy Subjects (Multiple Doses)

| Dosing Regimen           | Mean Steady-State Trough Levels (μg/mL) |
|--------------------------|-----------------------------------------|
| 800 mg Once Daily (QD)   | 0.9 (range: 0.2 - 2.5)[7]               |
| 400 mg Twice Daily (BID) | 2.1 (range: 0.5 - 4.5)[7]               |

# **Experimental Protocols**

Phase I/IIa Clinical Trial in Treatment-Naive HIV-1 Infected Subjects

This study was a double-blind, randomized, placebo-controlled, sequential cohort trial designed to evaluate the safety, tolerability, antiviral activity, and pharmacokinetics of IDX-899.[2]

### Methodological & Application





- Patient Population: Treatment-naive individuals infected with HIV-1.[2][3]
- Study Design:
  - Participants were randomized in an 8:2 ratio to receive either IDX-899 or a matching placebo.[2][3]
  - The study was conducted in sequential, descending dose cohorts, starting with 800 mg and subsequently evaluating 400 mg, 200 mg, and 100 mg, with a later study arm for a 30 mg dose.[1][2]
- Treatment Regimen:
  - Oral administration of IDX-899 or placebo once daily for a duration of 7 days.[2][3]
- Key Assessments:
  - Efficacy: The primary efficacy endpoint was the change in plasma HIV-1 RNA from baseline to day 8.[1]
  - Safety and Tolerability: Assessed through monitoring of adverse events, laboratory
    evaluations, physical examinations, vital signs, and 12-lead electrocardiograms (ECGs).[2]
  - Pharmacokinetics: Plasma concentrations of IDX-899 were measured to determine pharmacokinetic parameters such as Cmax, AUC, and trough concentrations.[1]
  - Resistance: Genotypic analysis of the HIV-1 reverse transcriptase gene was performed to identify the emergence of any NNRTI resistance mutations.[1]

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of IDX-899 in inhibiting HIV-1 replication.





Click to download full resolution via product page

Caption: Workflow of the Phase I/IIa clinical trial for IDX-899.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Safety and Efficacy of GSK2248761, a Next-Generation Nonnucleoside Reverse Transcriptase Inhibitor, in Treatment-Naive HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity, Safety and Pharmacokinetics of IDX899, a Novel HIV-1 NNRTI with High Barrier to Resistance, in Treatment-Naïve HIV-1-Infected Subjects [natap.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Central nervous system disposition and metabolism of Fosdevirine (GSK2248761), a non-nucleoside reverse transcriptase inhibitor: an LC-MS and Matrix-assisted laser desorption/ionization imaging MS investigation into central nervous system toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdose pharmacokinetics of IDX899 and IDX989, candidate HIV-1 non-nucleoside reverse transcriptase inhibitors, following oral and intravenous administration in healthy male subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-dose escalation and multiple-dose safety, tolerability, and pharmacokinetics of IDX899, a candidate human immunodeficiency virus type 1 nonnucleoside reverse transcriptase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Idenix Pharmaceuticals, Inc. Announces Completion of Proof-of-Concept Study for IDX899 in Treatment-Naive HIV-Infected Patients BioSpace [biospace.com]
- To cite this document: BenchChem. [ST-899 clinical trial methodology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240033#st-899-clinical-trial-methodology]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com